1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H17FN4O and its molecular weight is 348.381. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and related quinoxaline-based propanones have been studied as inhibitors of mild steel corrosion in acidic environments. These compounds exhibit mixed-type inhibitive action, reducing both anodic and cathodic corrosion reactions. Their adsorption on mild steel surfaces forms protective films, thereby preventing corrosion. Experimental and computational studies affirm their effectiveness in corrosion inhibition, highlighting their potential in industrial applications (Olasunkanmi et al., 2019), (Olasunkanmi et al., 2015).
Fluorescence Sensing
Quinoxaline derivatives, including those similar to the queried compound, have been developed as fluorescent sensors. These compounds are effective in detecting small inorganic cations like lithium, sodium, barium, magnesium, and calcium in various solvents. The detection mechanism involves electron transfer within the molecule, which is influenced by the presence of these cations (Mac et al., 2010).
Antimicrobial Activity
Quinoxaline derivatives containing the pyrazoline residue have shown substantial antimicrobial activity. Studies indicate their effectiveness against various bacteria and fungi, with some compounds demonstrating higher antifungal activity than standard drugs. This suggests their potential as antimicrobial agents in medical and pharmaceutical applications (Kumar et al., 2014).
Antitubercular Agents
Certain quinoxaline derivatives, structurally related to the compound , have been synthesized and evaluated for their antitubercular properties. Some of these compounds show significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kantevari et al., 2011).
Anticancer Applications
Quinoxaline compounds have been synthesized as anticancer prodrugs. They demonstrate pH-sensitive drug release, which is a crucial property for targeted cancer therapy. The ability of these compounds to effectively kill cancer cells in vitro indicates their potential in chemotherapy and cancer treatment research (Tian et al., 2018).
Properties
IUPAC Name |
1-[5-(3-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-2-20(26)25-19(12-17(24-25)13-4-3-5-15(21)10-13)14-6-7-16-18(11-14)23-9-8-22-16/h3-11,19H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAQHSNIADQESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)F)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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